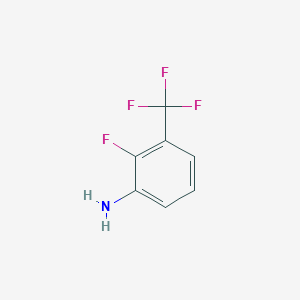

3-Amino-2-fluorobenzotrifluorid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Amino-2-fluorobenzotrifluoride and its derivatives involves complex chemical reactions, often requiring precise control over reaction conditions to achieve high selectivity and yield. One approach includes the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives, further incorporated into various chemical structures, demonstrating the compound's versatility in synthesis (Yoshinari et al., 2011).

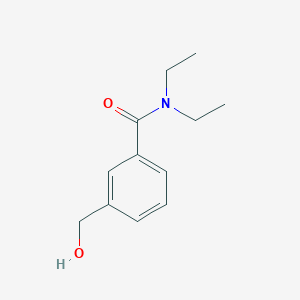

Molecular Structure Analysis

The molecular structure of 3-Amino-2-fluorobenzotrifluoride has been extensively studied using various spectroscopic methods. Vibrational spectroscopy, combined with ab initio and density functional theory (DFT) analysis, provides detailed insights into the molecular and vibrational structure of this compound. These studies reveal critical aspects such as bond lengths, angles, and thermodynamic functions, enhancing our understanding of its chemical behavior (Sundaraganesan et al., 2007).

Chemical Reactions and Properties

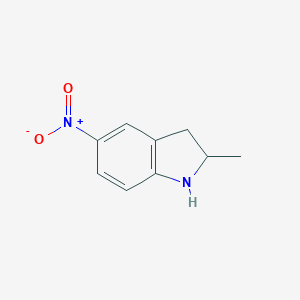

3-Amino-2-fluorobenzotrifluoride undergoes various chemical reactions, enabling the synthesis of complex molecules. For instance, its reaction with difluorocarbene sources leads to the formation of fluorinated indoles, highlighting its role in constructing molecules with multiple fluorine substitutions (Sheng et al., 2021). Furthermore, its involvement in photochemical syntheses of perfluoroaryl-oxadiazoles underscores its utility in creating fluorinated heterocyclic compounds, which are valuable in various chemical industries (Buscemi et al., 2001).

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

3-Amino-2-fluorobenzotrifluorid: wird in der chemischen Synthese hauptsächlich als Baustein für komplexere Moleküle eingesetzt. Seine einzigartige Struktur, die sowohl Amino- als auch Fluorgruppen umfasst, macht es zu einem wertvollen Zwischenprodukt bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien .

Pharmakologie

In der Pharmakologie dient This compound als Vorläufer bei der Entwicklung von Arzneimittelverbindungen. Seine Einarbeitung in Moleküle kann deren metabolische Stabilität verbessern und ihre pharmakokinetischen Eigenschaften optimieren .

Materialwissenschaft

Die Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung von fluorierten Polymeren und Harzen. Diese Materialien zeigen aufgrund des Vorhandenseins von Trifluormethylgruppen eine verbesserte Beständigkeit gegen Lösungsmittel, Säuren und Basen .

Analytische Chemie

Analytische Chemiker verwenden This compound zur Kalibrierung von Analyseninstrumenten. Es kann als Standard dienen, um das Vorhandensein ähnlicher Strukturen in komplexen Gemischen zu quantifizieren .

Umweltwissenschaften

In den Umweltwissenschaften untersuchen Forscher das Umweltschicksal von This compound. Das Verständnis seines Abbaus und seiner Wechselwirkung mit Umweltfaktoren ist entscheidend für die Bewertung seiner Auswirkungen auf Ökosysteme .

Biochemische Forschung

This compound: wird in der biochemischen Forschung verwendet, um Protein-Wechselwirkungen und Enzym-Kinetiken zu untersuchen. Seine Fluoratome können als Sonden in der NMR-Spektroskopie verwendet werden, um molekulare Strukturen zu untersuchen<a aria-label="1: this compound" data-citationid="43b87e33-6411-6d24-ff84-20758f9b5

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-Amino-2-fluorobenzotrifluoride are currently unknown . This compound is often used as a building block in chemical synthesis

Mode of Action

As a chemical building block, it may interact with various molecules depending on the specific context of the chemical reaction .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-2-fluorobenzotrifluoride are currently unknown

Result of Action

As a chemical building block, its effects would largely depend on the specific compounds it is used to synthesize .

Action Environment

Like many chemical compounds, its stability and reactivity may be affected by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPDYPPZLUZONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154171 | |

| Record name | 3-Amino-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123973-25-1 | |

| Record name | 3-Amino-2-fluorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

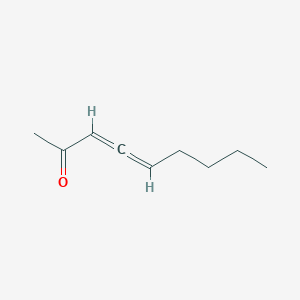

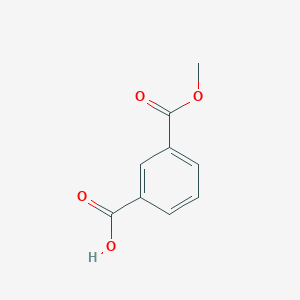

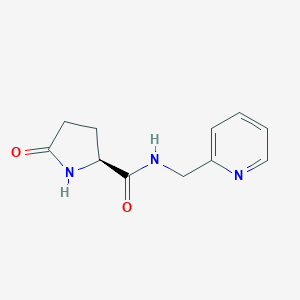

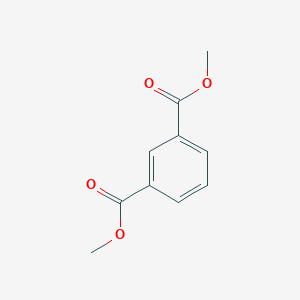

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

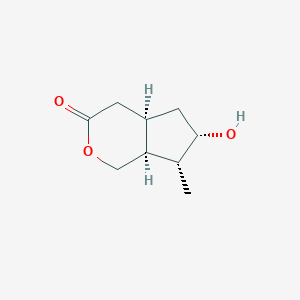

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.